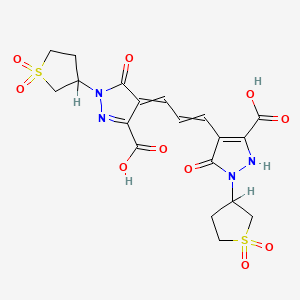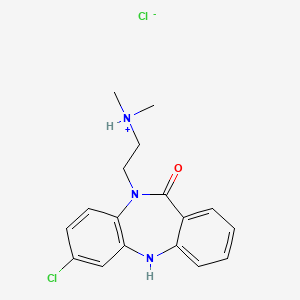
Clobenzepam hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clobenzepam hydrochloride is a chemical compound classified under the benzodiazepine family. It is known for its antihistamine and anticholinergic properties . Benzodiazepines are widely used for their calming effects on the central nervous system, making them valuable in treating conditions like anxiety, insomnia, and seizures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Clobenzepam hydrochloride involves several steps. One common method includes the reaction of 2-chloro-5-nitrobenzophenone with ethylenediamine, followed by cyclization to form the benzodiazepine ring . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow chemistry techniques. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing human error .
Analyse Chemischer Reaktionen
Types of Reactions
Clobenzepam hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents like sodium borohydride to form different derivatives.
Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine or nitric acid for halogenation and nitration, respectively.
Major Products
The major products formed from these reactions include various benzodiazepine derivatives, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Clobenzepam hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Medicine: Investigated for its potential in treating anxiety, insomnia, and seizures.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry techniques
Wirkmechanismus
Clobenzepam hydrochloride exerts its effects by binding to the gamma-aminobutyric acid A (GABA A) receptor in the central nervous system. This binding increases the receptor’s affinity for the inhibitory neurotransmitter GABA, enhancing its activity and leading to a calming effect on the brain . The compound primarily targets the α2 and γ2 subunits of the GABA A receptor, which are associated with anxiolytic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clonazepam: Another benzodiazepine used to treat seizures and panic disorders.
Diazepam: Known for its use in treating anxiety, muscle spasms, and seizures.
Lorazepam: Commonly used for its anxiolytic and sedative properties.
Uniqueness
Clobenzepam hydrochloride is unique due to its specific binding affinity to the GABA A receptor subunits, which results in fewer sedative effects compared to other benzodiazepines . This makes it a valuable option for patients who require anxiolytic effects without significant sedation.
Eigenschaften
CAS-Nummer |
2726-03-6 |
|---|---|
Molekularformel |
C17H19Cl2N3O |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
2-(2-chloro-6-oxo-11H-benzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H18ClN3O.ClH/c1-20(2)9-10-21-16-8-7-12(18)11-15(16)19-14-6-4-3-5-13(14)17(21)22;/h3-8,11,19H,9-10H2,1-2H3;1H |
InChI-Schlüssel |
AURYFRZDONQWIG-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CCN1C2=C(C=C(C=C2)Cl)NC3=CC=CC=C3C1=O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


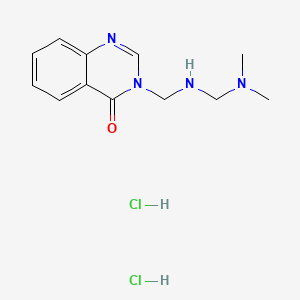
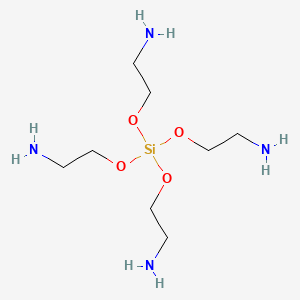





![3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13757966.png)
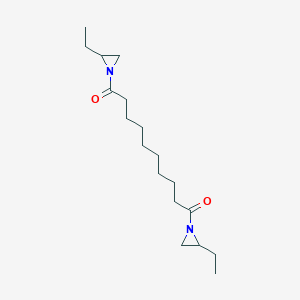

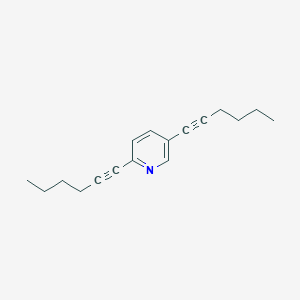
![1-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propan-2-ol](/img/structure/B13757991.png)

